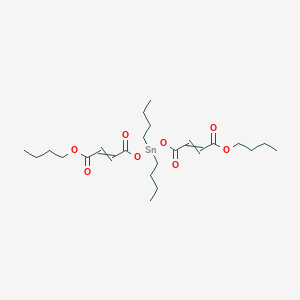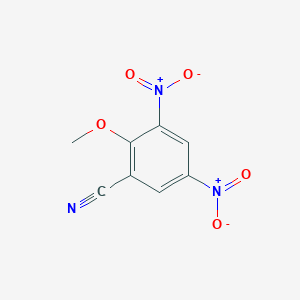
2-Methoxy-3,5-dinitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3,5-dinitrobenzonitrile (MDBN) is a chemical compound widely used in scientific research. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. MDBN is an important intermediate in the synthesis of various organic compounds and has been extensively studied for its potential applications in the fields of chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3,5-dinitrobenzonitrile is based on its ability to react with primary amines. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the nitrile group in 2-Methoxy-3,5-dinitrobenzonitrile. This results in the formation of a yellow complex, which can be easily detected by UV-Vis spectroscopy.
Biochemische Und Physiologische Effekte
2-Methoxy-3,5-dinitrobenzonitrile is not known to have any specific biochemical or physiological effects. However, its ability to react with primary amines can be utilized in various biochemical and physiological assays.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-3,5-dinitrobenzonitrile has several advantages as a reagent for the detection of primary amines. It is relatively stable and can be easily synthesized in large quantities. Its yellow color makes it easy to detect, and its reaction with primary amines is specific and selective. However, 2-Methoxy-3,5-dinitrobenzonitrile has some limitations, including its insolubility in water and its potential toxicity.
Zukünftige Richtungen
2-Methoxy-3,5-dinitrobenzonitrile has potential applications in various fields, including chemistry, biology, and medicine. Some possible future directions for research on 2-Methoxy-3,5-dinitrobenzonitrile include:
1. Developing new synthesis methods for 2-Methoxy-3,5-dinitrobenzonitrile that are more efficient and environmentally friendly.
2. Studying the mechanism of action of 2-Methoxy-3,5-dinitrobenzonitrile in more detail to better understand its reactivity with primary amines.
3. Exploring new applications of 2-Methoxy-3,5-dinitrobenzonitrile in the detection of primary amines, such as in the analysis of food and environmental samples.
4. Investigating the potential use of 2-Methoxy-3,5-dinitrobenzonitrile as a diagnostic tool for diseases that involve abnormal levels of primary amines, such as cancer.
5. Developing new derivatives of 2-Methoxy-3,5-dinitrobenzonitrile with improved properties, such as increased solubility and lower toxicity.
In conclusion, 2-Methoxy-3,5-dinitrobenzonitrile is a chemical compound with potential applications in various fields. Its ability to react with primary amines makes it a useful reagent for the detection of amino acids, peptides, and proteins. Further research on 2-Methoxy-3,5-dinitrobenzonitrile could lead to new developments in chemistry, biology, and medicine.
Synthesemethoden
2-Methoxy-3,5-dinitrobenzonitrile can be synthesized through the reaction of 2-methoxy-3,5-dinitrobenzoyl chloride with sodium cyanide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-Methoxy-3,5-dinitrobenzonitrile. This synthesis method is relatively simple and efficient, making it a popular choice for producing 2-Methoxy-3,5-dinitrobenzonitrile in large quantities.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3,5-dinitrobenzonitrile has been widely used in scientific research as a reagent for the detection of primary amines. It reacts with primary amines to form a yellow complex, which can be easily detected by UV-Vis spectroscopy. This property of 2-Methoxy-3,5-dinitrobenzonitrile has been utilized in various applications, including the detection of amino acids, peptides, and proteins.
Eigenschaften
CAS-Nummer |
19019-04-6 |
|---|---|
Produktname |
2-Methoxy-3,5-dinitrobenzonitrile |
Molekularformel |
C8H5N3O5 |
Molekulargewicht |
223.14 g/mol |
IUPAC-Name |
2-methoxy-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C8H5N3O5/c1-16-8-5(4-9)2-6(10(12)13)3-7(8)11(14)15/h2-3H,1H3 |
InChI-Schlüssel |
BKJAXBDANXXYKI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N |
Kanonische SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N |
Andere CAS-Nummern |
19019-04-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





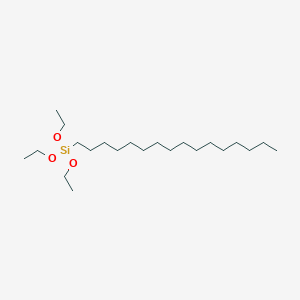



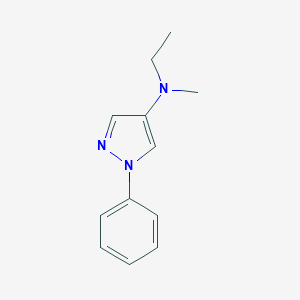
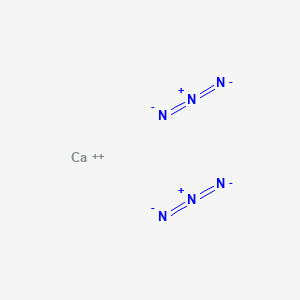
![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)
